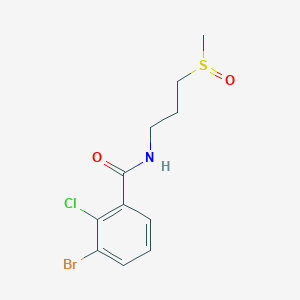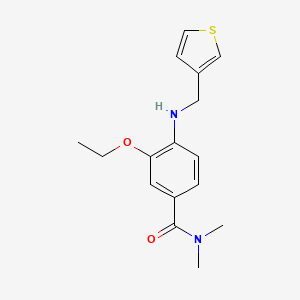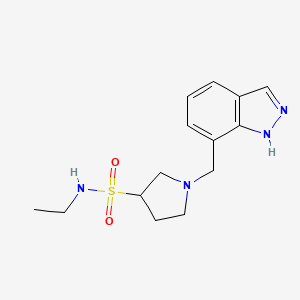
3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide is a chemical compound that has garnered attention due to its potential use in scientific research. This compound has been found to have unique properties that make it a valuable tool in the study of various biological processes. In
Aplicaciones Científicas De Investigación
3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide has been found to have several applications in scientific research. One of the main applications is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, which can be useful in understanding the role of these interactions in various biological processes. Additionally, this compound has been found to have anti-inflammatory properties, which can be useful in the study of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide involves the inhibition of protein-protein interactions. This compound binds to a specific site on the protein, which prevents it from interacting with its target protein. This inhibition can be useful in understanding the role of these interactions in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Additionally, this compound has been found to have some cytotoxic effects, which can be useful in the study of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide in lab experiments is its ability to inhibit protein-protein interactions. This can be useful in understanding the role of these interactions in various biological processes. Additionally, this compound has been found to have anti-inflammatory properties, which can be useful in the study of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its cytotoxic effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide. One direction is to further study its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, this compound can be further studied for its cytotoxic effects and its potential use in the study of cancer cells. Another direction is to study the effects of this compound on other biological processes, such as protein-DNA interactions. Overall, the study of this compound has the potential to provide valuable insights into various biological processes and diseases.
Métodos De Síntesis
The synthesis of 3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide involves several steps. The first step involves the reaction of 3-methylsulfinylpropylamine with 2-chloro-3-nitrobenzoic acid, which results in the formation of 2-chloro-3-nitrobenzylamine. This compound is then reacted with thionyl chloride to produce 2-chloro-3-nitrobenzyl chloride. The final step involves the reaction of 2-chloro-3-nitrobenzyl chloride with 3-bromo-N-(2-hydroxyethyl)benzamide, which results in the formation of this compound.
Propiedades
IUPAC Name |
3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2S/c1-17(16)7-3-6-14-11(15)8-4-2-5-9(12)10(8)13/h2,4-5H,3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQITWFJQBQJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCNC(=O)C1=C(C(=CC=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[methyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647294.png)

![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7647308.png)
![1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide](/img/structure/B7647316.png)
![3-bromo-2-chloro-N-[2-(2-methoxyethylamino)-2-oxoethyl]benzamide](/img/structure/B7647324.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)
![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)

![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)


![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)